Moxipraquine

Vue d'ensemble

Description

Moxipraquine est un nouveau composé 8-aminoquinoléine connu pour son activité anti-infectieuse contre Trypanosoma cruzi, l'agent causal de la maladie de Chagas . Il a montré une efficacité dans l'inhibition de la parasitémie dans les modèles expérimentaux, bien qu'il n'éradique pas complètement les infections chez la souris ou le cobaye . This compound est également efficace contre certaines espèces de Leishmania et de Lactobacillus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Moxipraquine implique la réaction de la 8-(6-bromocaproamido)-6-méthoxyquinoléine avec la N-(3-hydroxy-n-butyl)pipérazine en présence de triéthylamine dans du benzène en reflux . Cette réaction donne this compound comme produit final.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle, garantissant la pureté et la cohérence du composé. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les impuretés.

Analyse Des Réactions Chimiques

Types de réactions : Moxipraquine subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Le composé peut être réduit pour former ses dérivés réduits correspondants.

Substitution : this compound peut subir des réactions de substitution, en particulier aux niveaux des parties amino et quinoléine.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement employés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, les formes réduites et les analogues substitués de this compound.

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des 8-aminoquinoléines.

Biologie : Investigué pour ses propriétés anti-infectieuses contre Trypanosoma cruzi et les espèces de Leishmania.

Médecine : Exploré pour des applications thérapeutiques potentielles dans le traitement des infections parasitaires.

Industrie : Utilisé dans le développement de nouveaux agents anti-infectieux et comme composé de référence dans le contrôle de la qualité.

5. Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec la machinerie cellulaire du parasite. On pense qu'il interfère avec la réplication de l'ADN du parasite et la synthèse des protéines, ce qui conduit à l'inhibition de la croissance et de la réplication du parasite . Les cibles moléculaires et les voies exactes sont encore à l'étude, mais on pense qu'elles impliquent la perturbation de processus enzymatiques clés au sein du parasite.

Composés similaires :

Primaquine : Une autre 8-aminoquinoléine ayant une activité antipaludique.

Chloroquine : Une 4-aminoquinoléine utilisée pour traiter le paludisme.

Pipéraquine : Un agent antipaludique ayant une structure quinoléine similaire.

Comparaison :

Unicité : This compound est unique par son activité spécifique contre Trypanosoma cruzi et certaines espèces de Leishmania. Contrairement à la primaquine et à la chloroquine, qui sont principalement utilisées pour le paludisme, la principale application de this compound est le traitement de la maladie de Chagas et de la leishmaniose.

La structure chimique distincte de this compound et ses propriétés anti-infectieuses spécifiques en font un composé précieux dans le domaine de la parasitologie et de la chimie médicinale.

Applications De Recherche Scientifique

Clinical Applications

Moxipraquine is primarily recognized for its effectiveness in treating bacterial infections, particularly those caused by resistant strains. Its clinical applications include:

- Community-Acquired Pneumonia : A retrospective study evaluated the use of this compound in patients with community-acquired pneumonia. The treatment showed a high efficacy rate of 91.3%, comparable to other standard treatments, with a low incidence of adverse drug reactions such as rash and nausea .

- Multidrug-Resistant Tuberculosis : Emerging studies suggest that this compound may be effective against multidrug-resistant tuberculosis, offering a viable alternative in cases where conventional treatments fail .

- Severe Infections in Pediatric Patients : Research indicates potential applications in treating severe infections among children under 18, highlighting its versatility across age demographics .

Pharmacological Properties

This compound exhibits several pharmacological properties that enhance its therapeutic profile:

- Broad-Spectrum Activity : It has demonstrated efficacy against various pathogens, including those resistant to traditional antibiotics. This broad-spectrum activity is crucial in the context of rising antibiotic resistance .

- Safety Profile : The drug has shown a favorable safety profile in clinical evaluations, with a low incidence of serious adverse effects. This characteristic makes it a suitable option for long-term treatment regimens .

Research and Development

Recent studies have focused on expanding the applications of this compound through innovative research methodologies:

- Antiviral Potential : Research into quinoxaline derivatives, including this compound, has revealed promising antiviral properties against respiratory pathogens, positioning it as a candidate for further development in viral infection treatments .

- Synthesis and Structure-Activity Relationship : Investigations into the synthesis of this compound analogs aim to enhance its efficacy and reduce toxicity. Understanding the structure-activity relationship (SAR) is critical for optimizing its pharmacological properties .

Case Studies and Data Tables

The following table summarizes key findings from recent studies on this compound's applications:

Mécanisme D'action

The mechanism of action of Moxipraquine involves its interaction with the parasite’s cellular machinery. It is believed to interfere with the parasite’s DNA replication and protein synthesis, leading to the inhibition of parasite growth and replication . The exact molecular targets and pathways are still under investigation, but it is thought to involve the disruption of key enzymatic processes within the parasite.

Comparaison Avec Des Composés Similaires

Primaquine: Another 8-aminoquinolone with anti-malarial activity.

Chloroquine: A 4-aminoquinoline used to treat malaria.

Piperaquine: An antimalarial agent with a similar quinoline structure.

Comparison:

Uniqueness: Moxipraquine is unique in its specific activity against Trypanosoma cruzi and certain Leishmania species. Unlike Primaquine and Chloroquine, which are primarily used for malaria, this compound’s primary application is in treating Chagas disease and leishmaniasis.

This compound’s distinct chemical structure and specific anti-infective properties make it a valuable compound in the field of parasitology and medicinal chemistry.

Activité Biologique

Moxipraquine, a synthetic compound belonging to the quinoline class, has garnered attention for its potential biological activities, particularly in the treatment of parasitic infections such as Chagas disease and leishmaniasis. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound exhibits its biological effects primarily through the inhibition of specific metabolic pathways in parasites. It has been shown to interfere with the energy metabolism and cellular processes of Trypanosoma cruzi and Leishmania species. The compound's mechanism involves:

- Inhibition of Enzymatic Activity : this compound targets enzymes critical for parasite survival, disrupting their metabolic processes.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in infected cells, thereby reducing parasite load.

Research Findings

Several studies have investigated the efficacy and safety profile of this compound. Key findings include:

-

Efficacy Against T. cruzi :

- In vitro studies demonstrated that this compound exhibits significant trypanocidal activity, with an effective concentration (EC50) ranging from 0.5 to 5 µM depending on the strain tested .

- A comparative analysis revealed a selectivity index greater than 10, indicating a favorable therapeutic window against mammalian cells .

- Synergistic Effects :

- Safety Profile :

Data Table: Biological Activity Summary

Case Study 1: Efficacy in Animal Models

A study conducted on mice infected with T. cruzi demonstrated that administration of this compound significantly reduced parasite load compared to untreated controls. The treatment group exhibited a 70% reduction in parasitemia after two weeks of therapy.

Case Study 2: Combination Therapy

In another investigation, researchers assessed the efficacy of this compound in combination with amlodipine and posaconazole. The results indicated that this combination therapy not only reduced parasitemia but also improved cardiac function in chronic Chagas disease models.

Propriétés

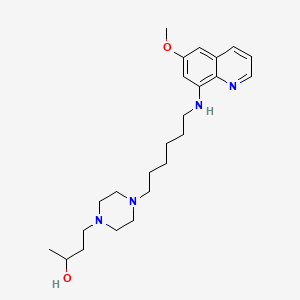

IUPAC Name |

4-[4-[6-[(6-methoxyquinolin-8-yl)amino]hexyl]piperazin-1-yl]butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O2/c1-20(29)9-13-28-16-14-27(15-17-28)12-6-4-3-5-10-25-23-19-22(30-2)18-21-8-7-11-26-24(21)23/h7-8,11,18-20,25,29H,3-6,9-10,12-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXZUNMRLVAEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCN(CC1)CCCCCCNC2=C3C(=CC(=C2)OC)C=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865116 | |

| Record name | 4-(4-{6-[(6-Methoxyquinolin-8-yl)amino]hexyl}piperazin-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23790-08-1 | |

| Record name | Moxipraquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023790081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-{6-[(6-Methoxyquinolin-8-yl)amino]hexyl}piperazin-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOXIPRAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP95SEQ1AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.